4-((Dimethylamino)methyl)-3-fluoroaniline
Overview
Description
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “4-((Dimethylamino)methyl)-3-fluoroaniline” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of amines with halogenated compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with various functional groups attached. For instance, 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N .Chemical Reactions Analysis
Similar compounds, such as DMAP, are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, DMAP is a white solid that is more basic than pyridine .Scientific Research Applications
Synthesis and Chemical Reactions
4-((Dimethylamino)methyl)-3-fluoroaniline and its derivatives are utilized in various synthesis processes. In a study by Fagnoni et al. (1999), the irradiation of similar haloanilines led to heterolytic dehalogenation, forming products such as 4-(Dimethylamino)biphenyl. This process demonstrates the compound's role in organic synthesis reactions (Fagnoni, Mella, & Albini, 1999).
Photophysical Studies
In photophysical research, derivatives of 4-((Dimethylamino)methyl)-3-fluoroaniline have been studied for their fluorescence properties. Szydłowska et al. (2003) investigated the electronic structures and molecular geometries of such compounds, highlighting their potential in understanding charge transfer and fluorescence in chemical compounds (Szydłowska, Kyrychenko, Nowacki, & Herbich, 2003).
Fluorescent Chemosensors
The compound and its derivatives have been used to develop fluorescent chemosensors. Yang et al. (2015) developed a chalcone derivative, including 4-dimethylamino 4-fluorochalcone, which exhibited distinct green fluorescence and was used as a selective cyanide anion probe, demonstrating its potential in biological and environmental systems (Yang, Cheng, Xu, Shao, Zhou, Xie, & Li, 2015).
Fluorophores for Protein Studies
Derivatives of 4-((Dimethylamino)methyl)-3-fluoroaniline are used in creating fluorophores for studying protein interactions. Loving and Imperiali (2008) developed an amino acid based on a solvatochromic fluorophore for application in protein-protein interaction studies, indicating its importance in biological research (Loving & Imperiali, 2008).
Environmental Sensing and Imaging
The compound is also used in environmental sensing and imaging. Asiri et al. (2015) synthesized a new fluorophore for use in organic photoemitting diodes, demonstrating the compound's application in advanced material sciences (Asiri, El-Daly, Alamry, Arshad, & Pannipara, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(dimethylamino)methyl]-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREHYFFERQGKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)-3-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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